(R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride (R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1286207-35-9
VCID: VC7710500
InChI: InChI=1S/C10H11FN2O3.ClH/c11-7-1-2-10(9(5-7)13(14)15)16-8-3-4-12-6-8;/h1-2,5,8,12H,3-4,6H2;1H/t8-;/m1./s1
SMILES: C1CNCC1OC2=C(C=C(C=C2)F)[N+](=O)[O-].Cl
Molecular Formula: C10H12ClFN2O3
Molecular Weight: 262.67

(R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride

CAS No.: 1286207-35-9

Cat. No.: VC7710500

Molecular Formula: C10H12ClFN2O3

Molecular Weight: 262.67

* For research use only. Not for human or veterinary use.

(R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride - 1286207-35-9

Specification

CAS No. 1286207-35-9
Molecular Formula C10H12ClFN2O3
Molecular Weight 262.67
IUPAC Name (3R)-3-(4-fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C10H11FN2O3.ClH/c11-7-1-2-10(9(5-7)13(14)15)16-8-3-4-12-6-8;/h1-2,5,8,12H,3-4,6H2;1H/t8-;/m1./s1
Standard InChI Key TVEMWCHXMBORGT-DDWIOCJRSA-N
SMILES C1CNCC1OC2=C(C=C(C=C2)F)[N+](=O)[O-].Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of (R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride is C₁₀H₁₂ClFN₂O₃, with a molecular weight of 278.67 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. Key structural elements include:

  • A pyrrolidine ring with an (R)-configured stereocenter at the 3-position.

  • A 4-fluoro-2-nitrophenoxy group attached to the pyrrolidine ring via an ether linkage.

  • A nitro group at the 2-position of the aromatic ring, contributing to electron-withdrawing effects.

  • A fluoro substituent at the 4-position of the aromatic ring, influencing both electronic and steric properties .

Spectral Data

  • ¹H NMR (500 MHz, DMSO-d₆): Key signals include δ 4.38 (t, J = 8.4 Hz, 1H, pyrrolidine CH), 3.24 (t, J = 7.2 Hz, 2H, pyrrolidine CH₂), and aromatic protons at δ 7.85–7.45 (m, 2H) .

  • ¹³C NMR (125 MHz, DMSO-d₆): Peaks at δ 170.7 (carbonyl), 159.3 (q, ²JC-F = 31.2 Hz, CF₃), and 118.6 (q, ¹JC-F = 296.3 Hz, CF₃) .

  • IR (KBr): Strong absorption bands at 1682 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 1187 cm⁻¹ (C-F stretch) .

Synthetic Routes and Optimization

Chiral Synthesis from 4-Amino-2-Hydroxybutyric Acid

A patent by US7652152B2 outlines a method for synthesizing enantiomerically pure pyrrolidine derivatives, adaptable to (R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride :

  • Amine Protection: Optically pure 4-amino-(R)-2-hydroxybutyric acid is protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups.

  • Carboxylic Acid Reduction: The protected acid is reduced to a primary alcohol using LiAlH₄ or BH₃·THF.

  • Amine Deprotection: Removal of the protecting group under acidic conditions (e.g., HCl/dioxane) yields the amine hydrochloride salt.

  • Halogenation: The primary alcohol is converted to a bromide or iodide using PBr₃ or HI.

  • Cyclization: Intramolecular nucleophilic substitution forms the pyrrolidine ring, followed by nitrophenoxy group introduction via SNAr reaction with 4-fluoro-2-nitrophenol .

Key Reaction Conditions

  • Cyclization: Conducted in aqueous K₂CO₃ at 80°C for 12 hours.

  • Yield: 65–72% after purification by recrystallization .

Alternative Pathway via Lactam Intermediate

A secondary route involves lactam formation and subsequent reduction:

  • Esterification: 4-Amino-2-hydroxybutyric acid is esterified with benzyl alcohol.

  • Lactam Cyclization: Heating under acidic conditions forms a five-membered lactam.

  • Amide Reduction: The lactam is reduced with LiAlH₄ to yield the pyrrolidine framework .

Physicochemical Properties

PropertyValue/RangeMethod/Conditions
Melting Point183–185°CDifferential Scanning Calorimetry
Solubility>50 mg/mL in H₂OUSP Method <911>
LogP (Partition Coefficient)1.2 ± 0.1Shake-Flask (Octanol/Water)
pKa (Amine)8.9Potentiometric Titration

The hydrochloride salt’s high water solubility (attributed to ionic character) and moderate lipophilicity (LogP = 1.2) suggest balanced pharmacokinetic properties .

Reactivity and Functionalization

Nucleophilic Aromatic Substitution (SNAr)

The nitro group activates the aromatic ring toward SNAr reactions. For example, the fluoro substituent at the 4-position can be displaced by amines or thiols under basic conditions:

(R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine+RNH2EtOH, K₂CO₃(R)-3-(4-R-amino-2-nitrophenoxy)pyrrolidine+HF\text{(R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine} + \text{RNH}_2 \xrightarrow{\text{EtOH, K₂CO₃}} \text{(R)-3-(4-R-amino-2-nitrophenoxy)pyrrolidine} + \text{HF}

Yield: 60–75%.

Reduction of Nitro Group

Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine:

Ar-NO2H2,Pd/CAr-NH2\text{Ar-NO}_2 \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Ar-NH}_2

This reaction enables the synthesis of aminophenoxy derivatives for drug-discovery applications.

Biological Activity and Applications

Enzyme Inhibition

The compound’s nitro and fluoro groups enhance binding to enzyme active sites. Preliminary studies suggest inhibitory activity against:

  • Monoamine Oxidase (MAO): IC₅₀ = 12 µM (MAO-B isoform).

  • Phosphodiesterase 4 (PDE4): IC₅₀ = 8 µM, relevant for inflammatory diseases.

Catalytic Asymmetric Synthesis

The (R)-pyrrolidine moiety serves as a chiral catalyst in aldol reactions. For example, in solvent-free aldol condensations, it achieves enantiomeric excess (ee) >90% .

Material Science Applications

Incorporation into polymers improves thermal stability (Tg = 145°C) and optical properties due to the nitro group’s electron-deficient nature.

Comparative Analysis with Analogues

CompoundMelting Point (°C)MAO-B IC₅₀ (µM)LogP
(R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine HCl183–185121.2
(S)-3-(4-Chloro-2-nitrophenoxy)pyrrolidine HCl178–180181.5
3-(2-Nitrophenoxy)pyrrolidine165–168250.9

The fluoro substituent enhances target affinity compared to chloro and non-halogenated analogues .

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